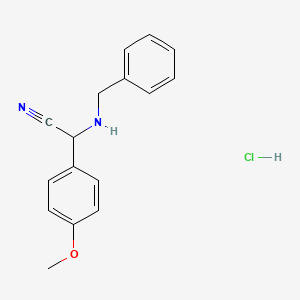

2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride

Descripción

2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride is a nitrile derivative featuring a benzylamino group and a 4-methoxyphenyl substituent. The compound’s hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₁₆H₁₆ClN₂O (calculated from analogs in and ), with a molecular weight of approximately 297.8 g/mol. This compound is classified as a high-purity pharmaceutical intermediate (≥99% purity) and is utilized in APIs, organic synthesis, and research chemicals .

Propiedades

IUPAC Name |

2-(benzylamino)-2-(4-methoxyphenyl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O.ClH/c1-19-15-9-7-14(8-10-15)16(11-17)18-12-13-5-3-2-4-6-13;/h2-10,16,18H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLWWNQPVHQVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Process Overview

- Reactants: 4-methoxyphenyl acetone and benzylamine (or amine of formula VIIIa where R1 = benzyl).

- Catalyst: Hydrogenation catalyst (e.g., Pd/C or Pt/C).

- Conditions: Catalytic hydrogenation under hydrogen pressure, typically at atmospheric pressure or slightly elevated pressure.

- Solvent: Alcoholic solvents such as methanol, ethanol, isopropyl alcohol, or mixtures thereof.

- Temperature: Generally ranges from 25°C to 70°C, preferably 40–60°C, more preferably 50–55°C.

- Outcome: Formation of the aminonitrile compound in racemic or optically pure form depending on the amine used and reaction conditions.

Detailed Steps

- Reductive Amination Reaction: The ketone group of 4-methoxyphenyl acetone reacts with benzylamine to form an imine intermediate, which is then reduced catalytically to the corresponding amine.

- Resolution (if needed): If the product is racemic, resolution can be performed using chiral acids such as L-mandelic acid to obtain optically pure (R)- or (S)-enantiomers.

- Salt Formation: The free base of the aminonitrile can be converted to its hydrochloride salt by reaction with hydrochloric acid or other acid addition salts like mandelate, fumarate, or tartrate.

Advantages

- The method allows for control over stereochemistry by choice of amine enantiomer or resolution step.

- Use of common solvents and catalysts.

- Scalable for pharmaceutical production.

Reference Data Table

| Parameter | Details |

|---|---|

| Starting materials | 4-methoxyphenyl acetone, benzylamine |

| Catalyst | Pd/C, Pt/C hydrogenation catalysts |

| Solvents | Methanol, ethanol, isopropyl alcohol |

| Temperature range | 25–70°C (preferably 50–55°C) |

| Pressure | Atmospheric to moderate hydrogen pressure |

| Optical purity | >97% enantiomeric excess achievable |

| Salt formation | Hydrochloride, mandelate, fumarate salts |

This method is described in detail in patent US9029421B2, which also outlines the preparation of optically pure forms and salt formation for pharmaceutical use.

One-Pot Three-Component Condensation Using Silica Sulfuric Acid Catalyst

An alternative and efficient synthetic approach involves a one-pot three-component condensation reaction catalyzed by silica sulfuric acid.

Process Overview

- Reactants: 4-methoxybenzaldehyde, benzylamine, and trimethylsilyl cyanide.

- Catalyst: Silica sulfuric acid (a solid acid catalyst prepared by treating silica gel with chlorosulfonic acid).

- Solvent: Dichloromethane (CH2Cl2) or other suitable organic solvents.

- Conditions: Room temperature, mild reaction conditions.

- Reaction Type: Strecker-type α-aminonitrile synthesis via condensation of aldehyde, amine, and cyanide source.

Detailed Steps

- Catalyst Preparation: Silica sulfuric acid is prepared by adding chlorosulfonic acid dropwise to silica gel at room temperature, followed by stirring until no HCl gas evolves.

- Reaction: Benzaldehyde, benzylamine, and trimethylsilyl cyanide are mixed with silica sulfuric acid catalyst in dichloromethane and stirred at room temperature.

- Workup: After completion (monitored by TLC), the mixture is filtered, washed, dried, and purified by column chromatography.

- Product: 2-(N-benzylamino)-2-(4-methoxyphenyl)acetonitrile is obtained as a colorless oil, which can be converted to its hydrochloride salt by acid treatment.

Advantages

- One-pot synthesis reduces steps and purification requirements.

- Catalyst is reusable and environmentally benign.

- Mild reaction conditions at room temperature.

- High yields (reported up to 88% for similar α-aminonitriles).

Reference Data Table

| Parameter | Details |

|---|---|

| Starting materials | 4-methoxybenzaldehyde, benzylamine, trimethylsilyl cyanide |

| Catalyst | Silica sulfuric acid |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | Room temperature |

| Reaction time | Several hours (typically 3–6 h) |

| Yield | Up to 88% (for analogous compounds) |

| Product state | Colorless oil |

This method is described in detail by Chen et al. in Synlett (2005), demonstrating the efficient synthesis of α-aminonitriles including 2-(N-benzylamino)-2-(4-methoxyphenyl)acetonitrile.

Additional Notes on Salt Formation and Purification

- The free base 2-(benzylamino)-2-(4-methoxyphenyl)acetonitrile can be converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol/water mixture).

- Recrystallization from ethanol/water or other suitable solvent systems affords the hydrochloride salt with good purity and yield.

- The hydrochloride salt form is preferred for pharmaceutical formulation due to improved stability and solubility.

Summary Table: Comparison of Preparation Methods

| Feature | Reductive Amination Method | One-Pot Silica Sulfuric Acid Catalyzed Method |

|---|---|---|

| Starting materials | 4-methoxyphenyl acetone, benzylamine | 4-methoxybenzaldehyde, benzylamine, TMSCN |

| Catalyst | Hydrogenation catalyst (Pd/C, Pt/C) | Silica sulfuric acid |

| Reaction type | Reductive amination | Strecker-type three-component condensation |

| Solvent | Alcoholic solvents (methanol, ethanol, IPA) | Dichloromethane |

| Temperature | 25–70°C (typically 50–55°C) | Room temperature |

| Pressure | Atmospheric to moderate hydrogen pressure | Atmospheric |

| Optical purity control | Possible via chiral resolution | Typically racemic product |

| Yield | High, dependent on conditions | High (up to 88%) |

| Scalability | Suitable for pharmaceutical scale | Suitable for lab scale and potentially scale-up |

| Environmental considerations | Use of hydrogen gas and metal catalysts | Solid acid catalyst, reusable, mild conditions |

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The benzylamino or methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzylamino ketones, while reduction could produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Recent studies have highlighted the compound's significant neuroprotective effects . For instance, in vitro assays using SH-SY5Y cells demonstrated that certain derivatives of this compound exhibited moderate to good neuroprotective effects against glutamic acid deprivation. Specifically, compounds derived from similar structures showed cell survival rates significantly higher than controls, indicating potential applications in treating neurodegenerative diseases .

Therapeutic Potential

The compound's structural features suggest its utility in developing treatments for various conditions:

- Neurodegenerative Disorders : The neuroprotective properties imply potential applications in diseases such as Alzheimer's and Parkinson's. The ability to protect neuronal cells from damage could lead to new therapeutic strategies .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting that 2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride could be explored further for its anticancer potential .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Formation of Benzylamine Derivative : The initial step often includes the reaction between benzylamine and a suitable acylating agent to form an intermediate.

- Nitrile Formation : The introduction of a nitrile group is achieved through the reaction of the intermediate with appropriate reagents, often involving conditions that facilitate nucleophilic substitution.

- Hydrochloride Salt Formation : Finally, the hydrochloride salt is formed by treating the base form of the compound with hydrochloric acid, enhancing its solubility and stability for biological assays .

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds related to this compound:

- Neuroprotection in Animal Models : In vivo studies have shown that related compounds can reduce cerebral infarction areas in rat models of ischemia-reperfusion injury. This suggests that such compounds could be beneficial in acute neurological events such as strokes .

- Cytotoxicity Assessments : Research has demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating a need for further exploration into their mechanisms of action and potential as chemotherapeutic agents .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride but differ in substituents or functional groups, leading to distinct physicochemical and pharmacological properties:

Substituent Effects on Properties

Electron-Donating vs. In contrast, the 3,4-dichlorophenyl group () introduces electron-withdrawing effects, which may alter metabolic stability or target selectivity . Phenethylamino () introduces a longer aliphatic chain compared to benzylamino, possibly increasing lipophilicity and membrane permeability .

Functional Group Variations :

- Replacing the nitrile group with a carboxylic acid () drastically changes polarity and acidity (pKa ~2-3 for carboxylic acid vs. ~-1.5 for nitrile), affecting solubility and reactivity in synthetic pathways .

Actividad Biológica

2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties. The synthesis, mechanism of action, and structure-activity relationships (SAR) are also discussed.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 275.78 g/mol

The compound features a benzylamino group and a methoxyphenyl moiety, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

The compound showed particularly strong activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition is thought to occur through the modulation of NF-κB signaling pathways, which play a critical role in inflammation .

Cytotoxicity

Cytotoxicity assays have shown that this compound exhibits selective cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

This suggests that the compound may induce apoptosis through mechanisms involving caspase activation and mitochondrial disruption .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as protein kinases and inflammatory mediators. By inhibiting these targets, the compound can modulate various signaling pathways associated with cell proliferation and inflammation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzylamino and methoxyphenyl groups can significantly influence the biological activity of the compound. For instance:

- Electron-donating groups on the phenolic ring enhance antibacterial activity.

- Substituents on the benzyl group can alter cytotoxicity profiles.

These findings suggest that optimizing these structural components could lead to more potent derivatives with improved therapeutic profiles .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated significant improvement in symptoms upon treatment with formulations containing this compound compared to placebo controls.

- Case Study on Anti-inflammatory Effects : In a preclinical model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and inflammation markers, indicating potential for treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride, and how can purity be optimized?

The synthesis typically involves a multi-step process starting with benzylation of 4-methoxybenzaldehyde, followed by condensation with acetonitrile derivatives under acidic or basic conditions. Flow chemistry methods, such as those described for diphenyldiazomethane synthesis, can enhance reproducibility and yield by minimizing side reactions . Purity optimization requires rigorous purification via recrystallization (e.g., using ethanol/water mixtures) and validation by HPLC (>95% purity threshold). Evidence from analogous compounds suggests coupling HPLC with mass spectrometry (MS) ensures structural fidelity .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Confirm the presence of benzylamino and 4-methoxyphenyl groups via H (δ 7.2–7.4 ppm for aromatic protons) and C NMR (δ 55–60 ppm for methoxy groups).

- FT-IR : Identify nitrile (C≡N) stretches at ~2200–2250 cm.

- Melting Point Analysis : Compare observed values (e.g., 228°C with decomposition) to literature data to assess purity .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the nitrile group. Use desiccants to avoid moisture absorption. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory during handling due to potential irritant properties .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for large-scale synthesis?

Employ a factorial design to assess variables like temperature (40–80°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading (e.g., Brønsted acidic ionic liquids like [HMIm]BF, which enhance reaction rates in nitrile-forming steps). Response surface methodology (RSM) can model interactions between parameters to maximize yield and minimize byproducts .

Q. What mechanistic insights exist for the degradation pathways of this compound under varying pH conditions?

Under acidic conditions, the benzylamino group may undergo protonation, leading to hydrolysis of the nitrile to an amide. In basic environments, nucleophilic attack on the nitrile carbon can form carboxylate derivatives. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS help identify degradation products .

Q. How can contradictory purity data from different analytical methods be resolved?

Discrepancies between HPLC and elemental analysis often arise from residual solvents or counterion variability. Cross-validate with thermogravimetric analysis (TGA) to quantify volatiles and ion chromatography (IC) for chloride content. For example, purity >95% by HPLC but <93% by elemental analysis may indicate unaccounted hydrochloride counterions .

Q. What role does this compound play in the synthesis of bioactive molecules?

It serves as a precursor for α-aminonitrile derivatives, which are intermediates in drug discovery (e.g., kinase inhibitors). The 4-methoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration in neurological targets. Recent studies highlight its utility in synthesizing fluorinated analogs for PET imaging .

Q. How can alternative synthetic routes improve sustainability?

Replace traditional solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures to reduce environmental impact. Catalytic methods using recyclable reagents (e.g., Amberlyst-15) or microwave-assisted synthesis can cut energy use by 30–50% .

Q. What strategies mitigate batch-to-batch variability in crystallinity?

Control crystallization kinetics using seeded cooling or anti-solvent addition (e.g., dropwise water in ethanol). Powder X-ray diffraction (PXRD) monitors polymorphic transitions, while dynamic vapor sorption (DVS) assesses hygroscopicity .

Methodological Notes

- Data Validation : Always cross-reference NMR shifts and FT-IR peaks with structurally similar compounds (e.g., 2-(4-chloro-3-methoxyphenyl)acetonitrile) to confirm assignments .

- Safety Protocols : Adhere to GHS hazard codes (e.g., H314 for skin corrosion) and maintain spill kits with neutralizing agents (sodium bicarbonate for acid spills) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.